Cas no 860010-37-3 (2-Methoxycarbonyl Loratadine)

2-Methoxycarbonyl Loratadine structure
2-Methoxycarbonyl Loratadine structure
Product Name:2-Methoxycarbonyl Loratadine
CAS No:860010-37-3
Molecular Formula:C24H25N2O4Cl
Molecular Weight:440.9193
CID:718114
PubChem ID:29983056

2-Methoxycarbonyl Loratadine Properties

Names and Identifiers

    • 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylicacid, 8-chloro-11-[1-(ethoxycarbonyl)-4-piperidinylidene]-6,11-dihydro-, methylester
    • 2-Methoxycarbonyl Loratadine
    • 2-Methoxycarbonyl Lo
    • 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylicacid, 8-chloro-11-[1-(ethoxycarbonyl)-4-pip...
    • 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylicacid, 8-chloro-11-[1-(ethoxycarbonyl)-4-piperidinylidene]-6,11-dihydro-, m
    • methyl 8-chloro-11-(1-ethoxycarbonylpiperidin-4-ylidene)-5,6-dihydrobenzo[1,2]cyclohepta[2,4-c]pyridine-2-carboxylate
    • 8-Chloro-11-[1-(ethoxycarbonyl)-4-piperidinylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylic Acid Methyl Ester
    • DTXSID50652634
    • AKOS030254507
    • CHEMBL3357027
    • FT-0671194
    • 860010-37-3
    • Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate
    • methyl 13-chloro-2-(1-ethoxycarbonylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxylate
    • BDBM50031120
    • InChIKey: QCAINJLOQVFTKT-UHFFFAOYSA-N
    • Inchi: InChI=1S/C24H25ClN2O4/c1-3-31-24(29)27-12-10-15(11-13-27)21-19-8-7-18(25)14-17(19)5-4-16-6-9-20(23(28)30-2)26-22(16)21/h6-9,14H,3-5,10-13H2,1-2H3
    • SMILES: CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C(=O)OC)C=C(C=C3)Cl)CC1

Computed Properties

  • Exact Mass: 440.15000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 440.1502850g/mol
  • Heavy Atom Count: 31
  • Complexity: 702
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5.4
  • Topological Polar Surface Area: 68.7Ų

Experimental Properties

  • LogP: 4.61230
  • PSA: 68.73000
  • Melting Point: 145-148°C

2-Methoxycarbonyl Loratadine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AC15151-2mg
2-Methoxycarbonyl Loratadine
860010-37-3
2mg
$1175.00 2024-04-19
TRC
M261610-1mg
2-Methoxycarbonyl Loratadine
860010-37-3
1mg
$ 115.00 2023-09-07

2-Methoxycarbonyl Loratadine Related Literature

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://en.chemfish.com/
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.tiananbio.com/index_en.html
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD